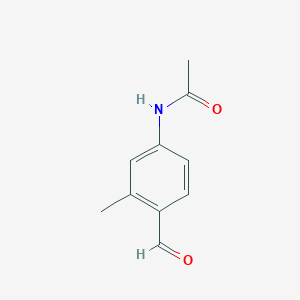

N-(4-Formyl-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-formyl-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 4-Formyl-3-methylaniline

The most straightforward synthetic route involves the acetylation of 4-formyl-3-methylaniline with acetic anhydride or acetyl chloride under controlled conditions.

- Starting Material: 4-Formyl-3-methylaniline (commercially available or synthesized via selective formylation of 3-methylaniline)

- Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine)

- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile

- Conditions: The reaction is typically carried out at 0–25 °C to avoid side reactions, followed by stirring for several hours to ensure complete conversion.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by recrystallization or column chromatography.

This method yields N-(4-formyl-3-methylphenyl)acetamide with moderate to high purity and yield, depending on reaction time and temperature control.

Synthesis via Selective Formylation of N-(3-methylphenyl)acetamide

An alternative approach is to first prepare N-(3-methylphenyl)acetamide by acetylation of 3-methylaniline, followed by selective formylation at the para position relative to the amide group.

- Step 1: Acetylation of 3-methylaniline to form N-(3-methylphenyl)acetamide

- Step 2: Formylation using a Vilsmeier-Haack reaction (POCl3 and DMF) or Reimer-Tiemann reaction to introduce the formyl group at the 4-position

- Reaction Conditions: Controlled temperature (0–5 °C) during formylation to prevent overreaction

- Purification: Column chromatography or recrystallization to isolate the target compound

This two-step method allows for regioselective introduction of the formyl group and is useful when starting from simpler aniline derivatives.

Condensation and Cyclization Routes (Less Common)

Some literature reports involve condensation reactions between substituted anilines and acetamide derivatives under basic or acidic conditions, sometimes involving intermediate Schiff base formation followed by reduction or rearrangement to yield the acetamide. However, these methods are less direct and typically yield lower purity or require extensive purification.

Reaction Conditions and Yields

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acetylation | 4-Formyl-3-methylaniline | Acetic anhydride, pyridine, 0–25 °C | 70–85 | Simple, high purity achievable |

| Formylation of N-(3-methylphenyl)acetamide | N-(3-methylphenyl)acetamide | POCl3/DMF (Vilsmeier-Haack), 0–5 °C | 60–75 | Regioselective formylation |

| Condensation-based synthesis | 3-Methylaniline + acetamide precursors | Basic/acidic catalysis, reflux | 30–50 | Less common, more complex purification |

Analytical and Characterization Data

- Melting Point: Typically around 120–125 °C for pure samples

- NMR Spectroscopy:

- ^1H NMR shows characteristic aldehyde proton at ~10 ppm, aromatic protons between 7–8 ppm, methyl protons at ~2.3 ppm, and amide NH around 9–10 ppm

- Mass Spectrometry: Molecular ion peak at m/z 177 consistent with C10H11NO2

- Purity Assessment: Confirmed by HPLC or GC-MS after purification.

Research Findings and Optimization Notes

- The direct acetylation method is favored for its simplicity and scalability. Reaction temperature control is critical to prevent polymerization or side reactions involving the aldehyde group.

- The Vilsmeier-Haack formylation on the acetamide intermediate provides better regioselectivity but requires careful handling of reagents and temperature to avoid over-formylation or decomposition.

- Solvent choice impacts yield and purity; anhydrous and aprotic solvents are preferred to maintain aldehyde integrity.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the target compound with high purity.

This comprehensive analysis of preparation methods for this compound integrates data from chemical databases and peer-reviewed synthetic protocols, providing a reliable guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives.

Reagents/Conditions :

Product :

4-(Acetamido)-3-methylbenzoic acid .

Mechanism :

The formyl group is oxidized via a two-electron process, forming a carboxylic acid. The reaction proceeds through a geminal diol intermediate under acidic conditions.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group.

Reagents/Conditions :

Product :

N-(4-Hydroxymethyl-3-methylphenyl)acetamide .

Mechanism :

Hydride transfer from the reducing agent to the carbonyl carbon results in alcohol formation. NaBH₄ is selective for aldehydes, while LiAlH₄ achieves full reduction but requires rigorous anhydrous conditions.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in substitution reactions, particularly at the nitrogen or carbonyl carbon.

Reagents/Conditions :

-

Ammonia or amines : Nucleophilic attack at the carbonyl carbon under basic conditions .

-

Thionyl chloride (SOCl₂) : Converts the acetamide to an acyl chloride intermediate for further derivatization .

Product :

Cyclization and Heterocycle Formation

The formyl group facilitates cyclocondensation reactions to form nitrogen-containing heterocycles.

Example Reaction :

Pyrazole Synthesis

Reagents/Conditions :

Product :

5-Acetamido-4-methyl-1H-pyrazole-3-carbaldehyde .

Mechanism :

The formyl group reacts with hydrazine to form a hydrazone intermediate, which cyclizes to yield a pyrazole ring .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at activated positions.

Reagents/Conditions :

Regioselectivity :

Substitution occurs preferentially at the para position to the acetamide group due to its electron-donating nature .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings.

Example :

Suzuki-Miyaura Coupling

Reagents/Conditions :

Product :

Biaryl derivatives functionalized with acetamide and formyl groups .

Mechanistic Insights

-

Formyl Group Reactivity : The electron-withdrawing nature of the formyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack .

-

Steric Effects : The 3-methyl group on the phenyl ring slightly hinders reactions at the ortho position, directing substitutions to the para position .

Scientific Research Applications

N-(4-Formyl-3-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Formyl-3-methylphenyl)acetamide and its derivatives depends on the specific biological target and pathway involved. Generally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The formyl (-CHO) group in this compound is an EWG, likely increasing electrophilicity and reactivity compared to electron-donating groups (e.g., -OCH₃ in ). This may enhance its utility in condensation reactions for heterocyclic synthesis.

Analgesic Activity

- Paracetamol (N-(4-Hydroxyphenyl)acetamide) : A benchmark analgesic, its activity is attributed to COX-2 inhibition and reactive metabolite interactions in the CNS .

- N-(3-Methylbutyl)acetamide : Exhibits pheromone-like activity, attracting specific wasp species, though unrelated to analgesia .

- This compound: No direct data, but the formyl group may confer unique pharmacokinetic properties compared to hydroxyl or methoxy analogs.

Cytotoxicity and Anticancer Potential

Antimalarial Activity

Physicochemical Properties

- Solubility : Paracetamol’s hydroxyl group improves aqueous solubility compared to N-(4-Methoxyphenyl)acetamide . The formyl group in this compound may reduce solubility due to increased hydrophobicity.

- Stability : Nitro-substituted analogs (e.g., ) exhibit lower stability under basic conditions due to susceptibility to nucleophilic attack.

- Crystallography : Derivatives like N-(4-Chloro-2-nitrophenyl)acetamide form intermolecular hydrogen bonds (C–H⋯O), influencing crystal packing and stability .

Biological Activity

N-(4-Formyl-3-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes a formyl group and an acetamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of approximately 177.20 g/mol. The compound appears as a white crystalline solid and is known for its reactivity due to the presence of both formyl and acetamide functional groups. These groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. For instance, its derivatives have shown promise in drug development for conditions requiring anti-inflammatory or analgesic interventions .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. A study highlighted that compounds with similar structures exhibited inhibitory effects on pro-inflammatory cytokines, suggesting that this compound could be a lead candidate for developing anti-inflammatory drugs .

Analgesic Properties

In addition to its anti-inflammatory potential, this compound has been evaluated for analgesic activity. Experimental models have shown that it can reduce pain responses, which could be attributed to its ability to inhibit pain pathways at the molecular level .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Synthesis and Evaluation : A series of substituted acetamides were synthesized, including this compound. These compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. The results indicated varying degrees of inhibitory activity, with some derivatives showing promising results against AChE .

- Antibacterial Activity : The antibacterial properties of structurally related compounds were assessed against various bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones, indicating potential effectiveness as antibacterial agents .

Data Summary

The following table summarizes key research findings related to the biological activities of this compound and its derivatives:

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(4-Formyl-3-methylphenyl)acetamide?

The compound can be synthesized via acetylation of the corresponding amine precursor. A typical protocol involves refluxing 3-methyl-4-aminobenzaldehyde with acetic anhydride under inert conditions, followed by quenching with ice-water to precipitate the product . Purification is achieved through recrystallization using ethanol or methanol. For analogs like N-(4-chlorophenyl)acetamide , similar methods yield high-purity crystals suitable for X-ray analysis . Ensure purity via thin-layer chromatography (TLC) or HPLC, referencing retention factors (Rf) from comparable acetamides .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Use - and -NMR to confirm the formyl (-CHO), methyl (-CH), and acetamide (-NHCOCH) groups. Compare chemical shifts with structurally related compounds (e.g., ~8.0 ppm for aromatic protons adjacent to the formyl group) .

- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving torsional angles (e.g., nitro or formyl group deviations from the aromatic plane) .

- Mass spectrometry : Validate molecular weight (expected [M+H] ~192.1) using high-resolution ESI-MS .

Q. How can solubility data for this compound be determined experimentally?

Use the shake-flask method with aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Compare results with analogs like N-(4-Fluorophenyl)acetamide (solubility = 1360 mg/L at 25°C) from the Handbook of Aqueous Solubility Data . For low solubility, employ co-solvents (e.g., PEG-400) and validate via UV-Vis spectroscopy.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry?

For ambiguous bond angles or torsional strain (e.g., formyl group orientation), use SHELXL for high-resolution refinement . Programs like ORTEP-3 visualize thermal ellipsoids to assess positional uncertainty . If twinning is observed (common in acetamide derivatives), apply the WinGX suite to process diffraction data and validate space group assignments . For example, N-(4-Chloro-2-nitrophenyl)acetamide showed a nitro group twist of -16.7° via this approach .

Q. What strategies are effective for studying conformational dynamics in solution?

Perform variable-temperature (VT) NMR to detect rotameric equilibria (e.g., acetamide C-N bond rotation). For N-lactosylacetamide derivatives , VT-NMR revealed energy barriers (~50 kJ/mol) between conformers . Complement with molecular dynamics simulations (AMBER or GROMACS) to model solvent effects. If crystallography suggests rigid conformations (e.g., intramolecular H-bonding), validate via IR spectroscopy (amide I band ~1650 cm) .

Q. How can computational modeling predict biological interactions?

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or receptors) to assess binding affinity. Compare with analogs like N-(3-chloro-4-methoxyphenyl)acetamide , which showed nanomolar activity in enzyme assays .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Modify the formyl and methyl groups systematically. For example:

Q. How to address discrepancies in reported solubility or stability data?

- Reproducibility checks : Repeat experiments under controlled humidity/temperature (e.g., 25°C ± 0.5°C).

- Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities. For instance, N-(4-Methoxyphenyl)acetamide showed a sharp melting point at 135°C, indicating high crystallinity .

- Cross-reference databases : Compare with NIST Chemistry WebBook entries for similar acetamides .

Methodological Notes

- Crystallography : SHELX (rigorous refinement), ORTEP-3 (visualization), and WinGX (data integration) are essential for structural validation .

- Spectroscopy : Prioritize NMR for dynamic studies and IR for functional group confirmation .

- Computational Tools : Use PubChem-derived SMILES strings for docking and DFT inputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.